
SPDP-Gly-Gly-methoxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SPDP-Gly-Gly-methoxy is a compound that serves as a linker with a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and a methyl ester moiety. The SPDP component is an amine and thiol reactive crosslinker, which is membrane permeable, allowing it to participate in intracellular crosslinking reactions . This compound is primarily used in research settings for its ability to facilitate the formation of stable linkages between biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-Gly-Gly-methoxy involves the reaction of SPDP with a glycine-glycine (Gly-Gly) dipeptide, followed by the introduction of a methoxy group. The general synthetic route includes:
Formation of SPDP: SPDP is synthesized by reacting succinimidyl 3-(2-pyridyldithio)propionate with an amine-containing molecule.
Coupling with Gly-Gly: The SPDP is then coupled with a Gly-Gly dipeptide under mild conditions to form an intermediate product.
Introduction of Methoxy Group: Finally, a methoxy group is introduced to the intermediate product to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method is used to synthesize the Gly-Gly dipeptide on a solid support.
Coupling Reactions: Automated systems facilitate the coupling of SPDP with the Gly-Gly dipeptide and the subsequent introduction of the methoxy group.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
SPDP-Gly-Gly-methoxy undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in SPDP can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The succinimidyl ester group in SPDP can react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: DTT or TCEP under near-neutral pH conditions.
Substitution: Primary amines under mild, aqueous conditions.
Major Products
Oxidation: Disulfide-linked biomolecules.
Reduction: Thiol-containing biomolecules.
Substitution: Amide-linked biomolecules.
Aplicaciones Científicas De Investigación
SPDP-Gly-Gly-methoxy has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Facilitates the formation of stable linkages between proteins, peptides, and other biomolecules.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of high-purity polyethylene glycol (PEG) linkers for various applications
Mecanismo De Acción
The mechanism of action of SPDP-Gly-Gly-methoxy involves its ability to form stable linkages between biomolecules through its reactive groups. The succinimidyl ester group reacts with primary amines to form amide bonds, while the thiol-reactive SPDP component forms disulfide bonds with thiol groups. This dual reactivity allows this compound to facilitate the formation of complex, stable biomolecular structures .
Comparación Con Compuestos Similares
Similar Compounds
SPDP: A simpler version without the Gly-Gly and methoxy groups.
Sulfo-SMCC: Another crosslinker with similar amine and thiol reactivity but different solubility properties.
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester): A crosslinker with similar reactivity but different spacer arm length.
Uniqueness
SPDP-Gly-Gly-methoxy is unique due to its combination of SPDP and Gly-Gly-methoxy moieties, which provide enhanced membrane permeability and reactivity. This makes it particularly useful for intracellular crosslinking reactions and applications requiring high stability and specificity .
Propiedades
Fórmula molecular |
C13H17N3O4S2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
methyl 2-[[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C13H17N3O4S2/c1-20-13(19)9-16-11(18)8-15-10(17)5-7-21-22-12-4-2-3-6-14-12/h2-4,6H,5,7-9H2,1H3,(H,15,17)(H,16,18) |
Clave InChI |
BRKPKAHVEVOXKX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)CNC(=O)CCSSC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



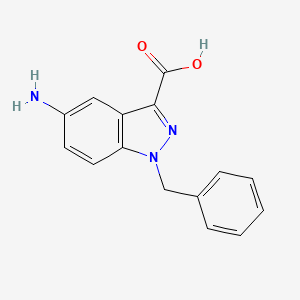




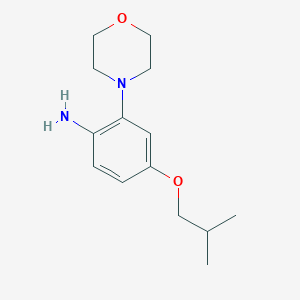


![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
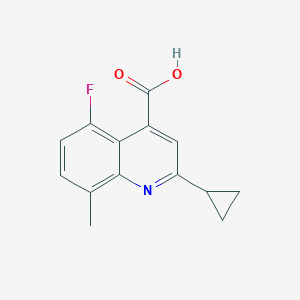
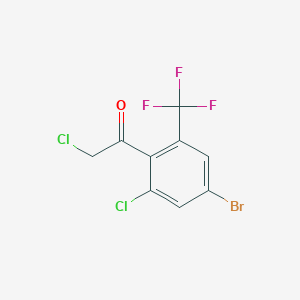
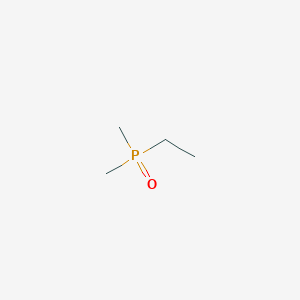
![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
